molecular formula C23H23N3O4S B1234457 GW438014A

GW438014A

Cat. No.: B1234457
M. Wt: 437.5 g/mol
InChI Key: AVYFZOKRFCFQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide is a compound that combines the properties of methanesulfonic acid and a benzimidazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GW438014A typically involves the reaction of benzimidazole derivatives with benzamides under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium metabisulphite, reducing agents, and various solvents to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different benzimidazole derivatives with varying functional groups .

Scientific Research Applications

Methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism by which GW438014A exerts its effects involves its interaction with specific molecular targets. For instance, as an allosteric activator of human glucokinase, it binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is supported by molecular docking studies that predict the bonding interactions of the compound with the residues in the allosteric site of glucokinase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide is unique due to its combination of methanesulfonic acid and benzimidazole moieties, which confer distinct chemical and biological properties. Its potential as an allosteric activator of human glucokinase sets it apart from other similar compounds .

Properties

Molecular Formula

C23H23N3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

methanesulfonic acid;N-[1-(2-phenylethyl)benzimidazol-2-yl]benzamide

InChI

InChI=1S/C22H19N3O.CH4O3S/c26-21(18-11-5-2-6-12-18)24-22-23-19-13-7-8-14-20(19)25(22)16-15-17-9-3-1-4-10-17;1-5(2,3)4/h1-14H,15-16H2,(H,23,24,26);1H3,(H,2,3,4)

InChI Key

AVYFZOKRFCFQLP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4

Pictograms

Acute Toxic

Synonyms

GW438014A

Origin of Product

United States

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